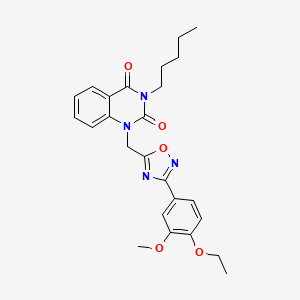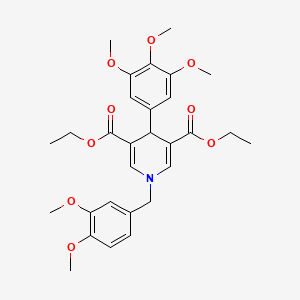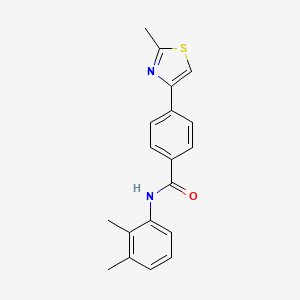![molecular formula C19H20ClN5 B11202048 7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11202048.png)
7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and propan-2-ylphenyl groups. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl and propan-2-ylphenyl groups through substitution reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives with different substituents, such as:
- 7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
- 7-(3-Bromophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20ClN5 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-5-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H20ClN5/c1-12(2)13-6-8-14(9-7-13)17-11-18(15-4-3-5-16(20)10-15)25-19(21-17)22-23-24-25/h3-10,12,17-18H,11H2,1-2H3,(H,21,22,24) |
InChI Key |
YWLDSRRZNJLYBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(N3C(=NN=N3)N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-Chlorophenyl)-3-[(4-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11201973.png)
![3-Amino-N-(4-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11201977.png)

![3-(3-Ethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11201991.png)
![2-methyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B11202006.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11202028.png)
![3-(3,4-Difluorophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11202030.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B11202039.png)
![7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11202046.png)
![Ethyl 4-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11202055.png)
![methyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11202064.png)
